(2-Aminopyrimidin-4-yl)boronic acid

Suzuki-Miyaura coupling Regioselectivity Heterobiaryl synthesis

(2-Aminopyrimidin-4-yl)boronic acid (CAS 1093961-43-3; molecular formula C4H6BN3O2; molecular weight 138.92 g/mol) is a heteroarylboronic acid building block comprising a pyrimidine ring with a 2-amino group and a 4-boronic acid substituent. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl and heteroaryl structures in pharmaceutical research.

Molecular Formula C4H6BN3O2
Molecular Weight 138.92 g/mol
CAS No. 1093961-43-3
Cat. No. B1510514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminopyrimidin-4-yl)boronic acid
CAS1093961-43-3
Molecular FormulaC4H6BN3O2
Molecular Weight138.92 g/mol
Structural Identifiers
SMILESB(C1=NC(=NC=C1)N)(O)O
InChIInChI=1S/C4H6BN3O2/c6-4-7-2-1-3(8-4)5(9)10/h1-2,9-10H,(H2,6,7,8)
InChIKeyJTBHUEPPZPZSRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Aminopyrimidin-4-yl)boronic Acid (CAS 1093961-43-3): Core Structural Identity and Procurement Relevance


(2-Aminopyrimidin-4-yl)boronic acid (CAS 1093961-43-3; molecular formula C4H6BN3O2; molecular weight 138.92 g/mol) is a heteroarylboronic acid building block comprising a pyrimidine ring with a 2-amino group and a 4-boronic acid substituent [1]. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl and heteroaryl structures in pharmaceutical research [1]. The 4-position of the boronic acid moiety distinguishes it from its 5-substituted isomer and influences both synthetic utility and downstream biological properties of coupled products [2].

Why (2-Aminopyrimidin-4-yl)boronic Acid Cannot Be Replaced by Close Analogs in Critical Applications


Generic substitution with closely related pyrimidine boronic acids (e.g., 2-aminopyrimidin-5-ylboronic acid, 2-chloropyrimidin-4-ylboronic acid, or protected pinacol ester variants) introduces structural changes that propagate through downstream synthetic pathways, altering both reaction efficiency and the biological profile of final drug candidates. The position of the boronic acid group (4- vs 5-substitution) dictates the regiochemical outcome of Suzuki-Miyaura coupling, thereby determining the connectivity of the resulting biaryl pharmacophore [1]. Furthermore, the 2-amino group serves as both a hydrogen-bonding pharmacophoric element in kinase inhibitor scaffolds and a potential site for further derivatization [2]. Even ostensibly minor modifications—such as employing a 5-boronic acid isomer or a pinacol ester protecting group—introduce different steric and electronic parameters that can reduce cross-coupling yields, complicate purification, or alter target binding affinity [1][3].

(2-Aminopyrimidin-4-yl)boronic Acid: Quantitative Evidence of Differentiation


Regiochemical Specificity: 4-Position Boronic Acid Enables Distinct Pharmacophore Connectivity Compared to 5-Isomer

The 4-position of the boronic acid group on the pyrimidine ring enables specific C-C bond formation at the C4 position, generating 4-arylpyrimidine or 4-heteroarylpyrimidine scaffolds. In contrast, the 5-isomer (2-amino-5-pyrimidylboronic acid) yields 5-substituted pyrimidines with distinct connectivity and spatial orientation [1]. In Suzuki-Miyaura coupling reactions with heteroaryl halides, 2-amino-5-pyrimidylboronic acid produced 5-heteroarylpyrimidine derivatives (compounds 24-33) in synthetically useful yields, demonstrating that the position of the boronic acid group dictates the substitution pattern of the coupled product [1]. The 4-substituted isomer generates a different vector of substitution from the pyrimidine core, which is critical for maintaining proper geometry in kinase inhibitor pharmacophores targeting the ATP-binding pocket [2].

Suzuki-Miyaura coupling Regioselectivity Heterobiaryl synthesis Pyrimidine functionalization

Heterocyclic Scaffold Advantage: Aminopyrimidine Core Demonstrates Enhanced CXCR1/2 Antagonist Potency vs Aminopyridine Analog

In a comparative study of aminopyridine and aminopyrimidine carboxamide CXCR1/2 antagonists, the aminopyrimidine scaffold demonstrated significantly greater potency than the corresponding aminopyridine analog. Compound 7 (aminopyrimidine-based) exhibited higher potency compared to its aminopyridine analogue 24, while the reverse pattern was observed for a different substitution pair (compound 30 vs 31) [1]. This class-level evidence indicates that the 2-aminopyrimidine core contributes distinct electronic and hydrogen-bonding properties relative to the 2-aminopyridine scaffold, affecting receptor binding affinity and pharmacological activity.

CXCR1/2 antagonism Chemokine receptor Scaffold comparison Inflammation

Synthetic Route Efficiency: Sanofi Patent Documents Critical Intermediate Role for IκB Kinase Inhibitor Synthesis

Sanofi patent US20140005392A1 explicitly identifies 2-(2-aminopyrimidin-4-yl)-1H-indole-5-carboxylic acid derivatives as critical intermediates for the preparation of IκB kinase inhibitors, with the (2-aminopyrimidin-4-yl) group serving as an essential structural unit [1]. The patent further documents that traditional Fischer indole synthesis routes to access this scaffold suffer from severe reaction conditions, oligomer formation, poor isolability, extended filtration times, and problematic impurity carry-through to active pharmaceutical ingredients [1]. The development of improved synthetic routes specifically targeting this 4-substituted aminopyrimidine scaffold underscores its irreplaceable role in accessing this class of kinase inhibitors.

IκB kinase inhibitor Pharmaceutical intermediate Process chemistry Patent documentation

Free Boronic Acid vs Pinacol Ester: Direct Coupling Partner Eliminates Deprotection Step and Reduces Reaction Mass

(2-Aminopyrimidin-4-yl)boronic acid is supplied as the free boronic acid rather than the more commonly encountered pinacol ester derivative. This eliminates the requirement for an in situ or separate deprotection step prior to Suzuki-Miyaura coupling, reducing overall reaction mass, simplifying workup procedures, and improving atom economy [1][2]. In contrast, 2-aminopyrimidine-5-boronic acid pinacol ester (CAS 402960-38-7) and 2-aminopyrimidine-4-boronic acid pinacol ester require hydrolysis or transesterification to liberate the active boronic acid species, adding a deprotection operation to the synthetic sequence [1].

Suzuki-Miyaura coupling Boronic acid protection Process efficiency Atom economy

Commercial Purity Specification: ≥95% Purity (HPLC) vs Standard-Grade Alternatives Enables Reliable SAR Studies

Commercially available (2-aminopyrimidin-4-yl)boronic acid is supplied with a minimum purity specification of ≥95% as determined by HPLC, with select vendors offering 99% purity grades . This contrasts with custom-synthesized or lower-grade boronic acid intermediates that may contain significant levels of deboronated byproducts, anhydride oligomers (boroxines), or regioisomeric impurities that confound biological assay interpretation and compromise SAR conclusions [1]. The availability of well-characterized, high-purity material ensures reproducible coupling yields and reliable biological data in kinase inhibitor discovery programs.

Purity specification Quality control Structure-activity relationship Reproducibility

Validated Application Scenarios for (2-Aminopyrimidin-4-yl)boronic Acid Based on Quantitative Evidence


IκB Kinase (IKK) Inhibitor Lead Optimization and Process Development

Procure (2-aminopyrimidin-4-yl)boronic acid for the construction of 2-(2-aminopyrimidin-4-yl)-1H-indole-5-carboxylic acid scaffolds used as critical intermediates in IκB kinase inhibitor development [1]. The 4-position boronic acid enables Suzuki-Miyaura coupling with indole or heteroaryl halides to generate the precise connectivity required for ATP-binding pocket engagement. Improved process routes developed by Sanofi specifically address the challenges of accessing this scaffold class, confirming that alternative regioisomers (e.g., 5-boronic acid derivatives) or heterocyclic replacements cannot substitute without altering pharmacophore geometry [1].

4-Aryl-2-aminopyrimidine JAK2 Inhibitor Synthesis

Utilize this boronic acid building block for the modular assembly of 4-aryl-2-aminopyrimidine JAK2 inhibitors via Suzuki-Miyaura cross-coupling [2]. The 4-boronic acid functionality allows direct installation of diverse aryl or heteroaryl groups at the C4 position while preserving the 2-amino group essential for hinge-region hydrogen bonding in the kinase active site. Series of 4-aryl-2-aminoalkylpyrimidine derivatives have demonstrated dose-dependent pharmacodynamic and antitumor effects in mouse xenograft models, validating the scaffold's therapeutic relevance [2].

CXCR1/2 Chemokine Receptor Antagonist Discovery

Deploy (2-aminopyrimidin-4-yl)boronic acid in the design and synthesis of aminopyrimidine-based CXCR1/2 antagonists for inflammatory disease applications [3]. Comparative studies demonstrate that aminopyrimidine scaffolds can exhibit significantly greater potency than structurally analogous aminopyridine scaffolds in CXCR1/2 antagonism, supporting the strategic selection of the pyrimidine core over pyridine alternatives for chemokine receptor programs [3]. The free boronic acid functionality additionally contributes to improved aqueous solubility and oral bioavailability characteristics in this chemotype.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Scaffold Construction

Apply this building block in the synthesis of boronic acid-containing diarylpyrimidine (DAPY) derivatives as novel HIV-1 NNRTIs [4]. The 2-aminopyrimidine core serves as the central scaffold for DAPY-class inhibitors (exemplified by etravirine and rilpivirine), and the 4-boronic acid enables installation of substituted aryl groups to explore structure-activity relationships. Boronic acid incorporation via bioisosteric replacement has been validated as a design strategy for enhancing multiple hydrogen-bonding interactions in NNRTI binding pockets [4].

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